

Methyl 3-(trifluoromethyl)picolinate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-(trifluoromethyl)picolinate**

Cat. No.: **B1420764**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-(trifluoromethyl)picolinate**: Properties, Synthesis, and Application

Introduction

Methyl 3-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of picolinic acid, it serves as a versatile synthetic building block for the construction of more complex molecules. The presence of the trifluoromethyl (-CF₃) group, a key pharmacophore, imparts unique electronic properties, enhances metabolic stability, and can improve the binding affinity of derivative compounds to biological targets. This guide provides a detailed overview of its core physical properties, a validated synthesis protocol, characterization workflow, and safety considerations, designed for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Molecular Structure

Methyl 3-(trifluoromethyl)picolinate is characterized by a pyridine ring substituted at the 2-position with a methyl ester group and at the 3-position with a trifluoromethyl group. This specific arrangement of functional groups dictates its reactivity and physical characteristics.

Caption: Chemical structure of **Methyl 3-(trifluoromethyl)picolinate**.

Table 1: Chemical Identifiers

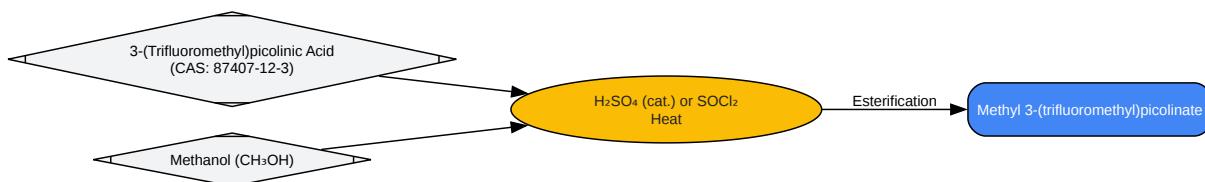
Identifier	Value	Source(s)
CAS Number	588702-69-6	[1]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[1] [2]
Molecular Weight	205.14 g/mol	
IUPAC Name	methyl 3-(trifluoromethyl)pyridine-2-carboxylate	[2]
InChI	1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3	
InChIKey	YRTIWUCFNRNKMA-UHFFFAOYSA-N	

| SMILES | COC(=O)C1=C(C=CC=N1)C(F)(F)F ||

Physicochemical Properties

The physical properties of **Methyl 3-(trifluoromethyl)picolinate** are summarized below. It is a liquid at ambient temperature, a characteristic that influences its handling, storage, and reaction conditions.

Table 2: Core Physical Properties


Property	Value	Source(s)
Physical Form	Colorless to yellow-brown liquid	
Boiling Point	256.0 ± 40.0 °C (Predicted)	
Density	1.331 ± 0.06 g/cm ³ (Predicted)	

| Storage Temperature| Room Temperature, under inert atmosphere | |

Synthesis and Reactivity

Synthetic Route

The most direct and common method for preparing **Methyl 3-(trifluoromethyl)picolinate** is through the esterification of its corresponding carboxylic acid, 3-(trifluoromethyl)picolinic acid. This reaction is typically acid-catalyzed or proceeds via an acyl chloride intermediate to achieve high yields.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Methyl 3-(trifluoromethyl)picolinate**.

Reactivity Profile

The reactivity of this molecule is governed by three main features:

- Ester Group: Susceptible to nucleophilic acyl substitution, allowing for hydrolysis back to the carboxylic acid or conversion to amides and other esters.
- Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring's electron-deficient nature, exacerbated by the $-CF_3$ group, makes it susceptible to nucleophilic aromatic substitution under certain conditions.
- Trifluoromethyl Group: Exceptionally stable, it primarily exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the entire molecule.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

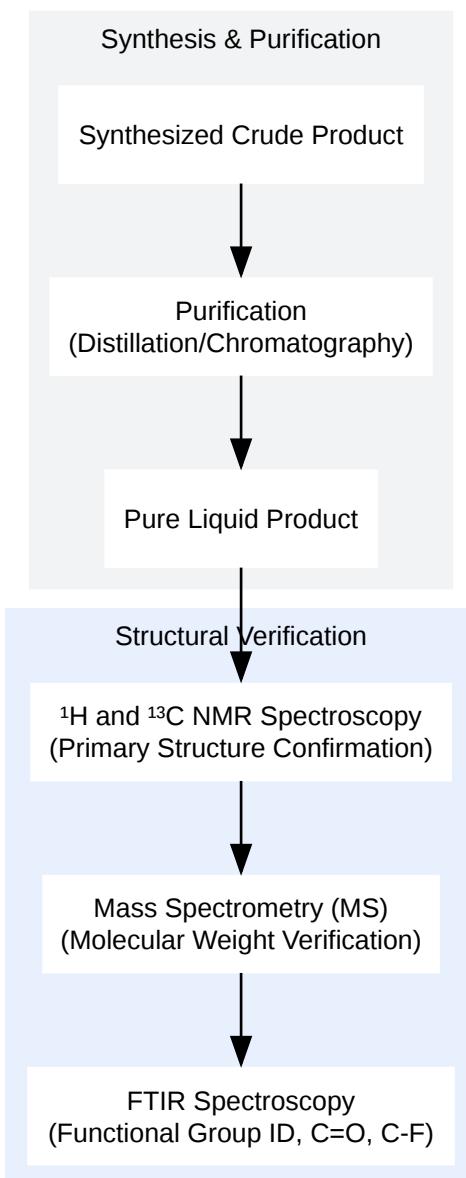
This protocol describes a standard laboratory procedure for the synthesis of **Methyl 3-(trifluoromethyl)picolinate** from 3-(trifluoromethyl)picolinic acid.[3][4]

Materials:

- 3-(Trifluoromethyl)picolinic acid (1.0 eq)
- Methanol (reagent and solvent, excess)
- Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)picolinic acid in an excess of methanol (e.g., 10-20 mL per gram of acid).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** a. Cool the mixture to room temperature. b. Slowly pour the reaction mixture into a beaker of ice water. c. Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). d. Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a liquid, can be purified by vacuum distillation or column chromatography if necessary to yield the final product.


Protocol 2: Safe Handling and Storage

Given its hazard profile, proper handling is crucial.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.^[5]^[6]
- Storage: Store in a tightly sealed container in a cool, dry place. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized **Methyl 3-(trifluoromethyl)picolinate** is essential. A standard analytical workflow involves spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of the final product.

- ¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm and distinct multiplets in the aromatic region (7.5-8.8 ppm) for the three pyridine ring protons.
- ¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.

- ^{13}C NMR: Resonances for the ester carbonyl carbon (~165 ppm), the carbons of the pyridine ring, the methyl carbon (~53 ppm), and a quartet for the trifluoromethyl carbon due to C-F coupling.
- Mass Spectrometry (MS): The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight (205.14).

Applications in Research and Development

Methyl 3-(trifluoromethyl)picolinate is not typically an end-product but rather a crucial intermediate. Its value lies in its utility for creating libraries of novel compounds for screening in:

- Pharmaceuticals: The trifluoromethyl-pyridine scaffold is present in numerous bioactive molecules. This ester provides a handle for creating amide derivatives, which are common in drug candidates.[7]
- Agrochemicals: Many modern herbicides and pesticides incorporate fluorinated heterocyclic cores to enhance efficacy and tune properties like soil persistence and bioavailability.

Safety Profile

It is imperative to be aware of the hazards associated with this chemical before handling.

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Source(s)
	GHS07	H302 H315 H319/H320 H335	[8]
alt text		GHS07 Warning H302 Harmful if swallowed. H315 Causes skin irritation. H319/H320 Causes serious eye irritation. H335 May cause respiratory irritation.	[8] [5]

Precautionary statements include washing hands thoroughly after handling (P264), avoiding eating or drinking when using the product (P270), and seeking medical advice if swallowed

(P301+P312).[8]

Conclusion

Methyl 3-(trifluoromethyl)picolinate is a foundational building block for advanced chemical synthesis. Its well-defined physical properties, straightforward synthesis, and the versatile reactivity of its ester and trifluoromethyl-substituted pyridine core make it an invaluable tool for researchers. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 3-(trifluoromethyl)picolinate | 588702-69-6 [chemnet.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. 87407-12-3|3-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Methyl 3-(trifluoromethyl)picolinate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1420764#methyl-3-trifluoromethyl-picolinate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com